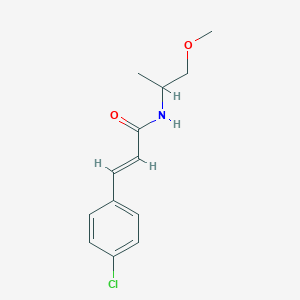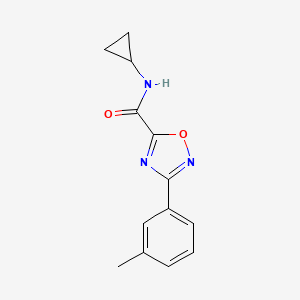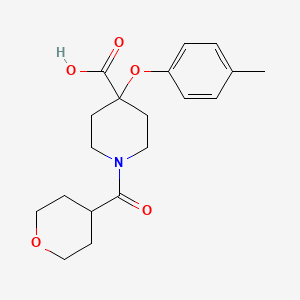![molecular formula C25H33NO3 B5430123 1-(1-adamantyl)-3-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-2-propen-1-one](/img/structure/B5430123.png)
1-(1-adamantyl)-3-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-adamantyl)-3-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-2-propen-1-one, also known as A-366, is a small molecule inhibitor that has been widely studied in the field of medicinal chemistry. This compound has shown great potential in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用机制
The mechanism of action of 1-(1-adamantyl)-3-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-2-propen-1-one involves the inhibition of BRD4. BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression. BRD4 binds to acetylated histones, which leads to the recruitment of transcriptional machinery and the activation of gene expression. This compound binds to the bromodomain of BRD4, preventing its interaction with acetylated histones and inhibiting gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of BRD4, this compound has been shown to inhibit the activity of other BET family members, including BRD2 and BRD3. This compound has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. In terms of physiological effects, this compound has been shown to have anti-inflammatory effects, as well as potential neuroprotective effects.
实验室实验的优点和局限性
1-(1-adamantyl)-3-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-2-propen-1-one has a number of advantages for lab experiments. It is a small molecule inhibitor, making it easy to synthesize and modify. Additionally, it has been extensively studied and has a well-established mechanism of action. However, there are also some limitations to using this compound in lab experiments. One limitation is that it has a relatively low potency compared to other BET inhibitors. Additionally, this compound has been shown to have off-target effects, meaning that it may inhibit the activity of other proteins in addition to BRD4.
未来方向
There are a number of future directions for research on 1-(1-adamantyl)-3-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-2-propen-1-one. One area of research is in the development of more potent and selective inhibitors of BRD4. Additionally, there is a need for further research into the off-target effects of this compound, and how these effects may impact its potential therapeutic applications. Another area of research is in the development of this compound analogs with improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Finally, there is a need for further research into the potential therapeutic applications of this compound, particularly in the treatment of neurodegenerative disorders.
合成方法
The synthesis of 1-(1-adamantyl)-3-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-2-propen-1-one involves a multi-step process that starts with the reaction of adamantyl bromide with 4-methoxybenzaldehyde to form 1-(1-adamantyl)-4-methoxybenzene. This intermediate is then reacted with morpholine and formaldehyde to form 1-(1-adamantyl)-4-methoxy-3-(4-morpholinylmethyl)benzene. Finally, this compound is reacted with propenone to form this compound.
科学研究应用
1-(1-adamantyl)-3-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-2-propen-1-one has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. This compound has been shown to inhibit the activity of a protein called BRD4, which is involved in the regulation of gene expression. This inhibition leads to the suppression of cancer cell growth and proliferation. This compound has also been shown to have anti-inflammatory effects, making it a potential treatment for diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound has been studied for its potential neuroprotective effects, making it a potential treatment for neurodegenerative disorders such as Alzheimer's disease.
属性
IUPAC Name |
(E)-1-(1-adamantyl)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO3/c1-28-23-4-2-18(13-22(23)17-26-6-8-29-9-7-26)3-5-24(27)25-14-19-10-20(15-25)12-21(11-19)16-25/h2-5,13,19-21H,6-12,14-17H2,1H3/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMSNMCYMQEZLN-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C23CC4CC(C2)CC(C4)C3)CN5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C23CC4CC(C2)CC(C4)C3)CN5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(allylthio)-6-(2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5430041.png)
![N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]quinoxaline-6-carboxamide](/img/structure/B5430045.png)
![2-methyl-N-{2-oxo-2-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]ethyl}propanamide](/img/structure/B5430053.png)
![N-[2-(cyclohexylthio)ethyl]cyclopentanecarboxamide](/img/structure/B5430058.png)
![4-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5430064.png)

![N-(4-ethylphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5430076.png)



![4-{2-[5-(4-bromophenyl)-2-furyl]-1-cyanovinyl}benzoic acid](/img/structure/B5430096.png)
![2-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5430102.png)
![N-{3-[(4,4-dimethylpentyl)amino]propyl}-2-(hydroxyimino)acetamide](/img/structure/B5430122.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)acrylonitrile](/img/structure/B5430138.png)